molecular formula C14H22OS B14357195 2,6-Dibutyl-4-sulfanylphenol CAS No. 94883-26-8

2,6-Dibutyl-4-sulfanylphenol

Cat. No.: B14357195
CAS No.: 94883-26-8
M. Wt: 238.39 g/mol
InChI Key: PIZADTKTMWJBAW-UHFFFAOYSA-N
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Description

2,6-Dibutyl-4-sulfanylphenol is an organic compound characterized by the presence of two butyl groups and a sulfanyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibutyl-4-sulfanylphenol typically involves the alkylation of phenol with butyl groups followed by the introduction of a sulfanyl group. One common method is the Friedel-Crafts alkylation of phenol with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2,6-dibutylphenol can then be treated with a thiolating agent like thiourea to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibutyl-4-sulfanylphenol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenol group can be reduced to form cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2,6-Dibutyl-4-sulfanylphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Studied for its potential therapeutic effects due to its antioxidant activity.

    Industry: Used as an additive in polymers to enhance stability and durability.

Mechanism of Action

The mechanism by which 2,6-Dibutyl-4-sulfanylphenol exerts its effects is primarily through its antioxidant activity. The sulfanyl group can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with specific molecular targets and pathways involved in oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: Another alkylated phenol with antioxidant properties.

    2,4-Dimethyl-6-tert-butylphenol: Similar structure with different alkyl groups.

Uniqueness

2,6-Dibutyl-4-sulfanylphenol is unique due to the presence of both butyl and sulfanyl groups, which confer distinct chemical properties and potential applications compared to other alkylated phenols. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

94883-26-8

Molecular Formula

C14H22OS

Molecular Weight

238.39 g/mol

IUPAC Name

2,6-dibutyl-4-sulfanylphenol

InChI

InChI=1S/C14H22OS/c1-3-5-7-11-9-13(16)10-12(14(11)15)8-6-4-2/h9-10,15-16H,3-8H2,1-2H3

InChI Key

PIZADTKTMWJBAW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CC(=C1O)CCCC)S

Origin of Product

United States

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